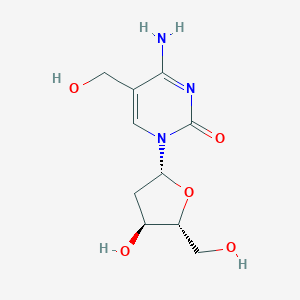

5-Hydroxymethyldeoxycytidine monophosphate

Description

Properties

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2,6-8,14-16H,1,3-4H2,(H2,11,12,17)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUOMFLFUUHUPE-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50993019 | |

| Record name | 1-(2-Deoxypentofuranosyl)-5-(hydroxymethyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7226-77-9 | |

| Record name | 5-Hydroxymethyldeoxycytidine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-5-(hydroxymethyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Hydroxymethyldeoxycytidine monophosphate biological role

An In-depth Technical Guide on the Biological Role of 5-Hydroxymethyldeoxycytidine Monophosphate (5-hmdCMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (5-hmdCMP) is a modified pyrimidine nucleotide that plays a crucial role in epigenetic regulation. As the monophosphate form of the nucleoside 5-hydroxymethyldeoxycytidine (5-hmdC), it is a key intermediate in the dynamic process of DNA methylation and demethylation. Once incorporated into DNA, it is referred to as 5-hydroxymethylcytosine (5hmC), often dubbed the "sixth base" of the genome.[1][2] This document provides a comprehensive overview of the biological significance of 5-hmdCMP, focusing on its role within the DNA context as 5hmC. We will delve into its formation, its function in gene regulation, its implications in various diseases, and the methodologies used for its study.

The Epigenetic Landscape: Formation and Removal of 5-hmC

5-hmC is generated from 5-methylcytosine (5mC) through an oxidation reaction catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[3][4] This conversion is not merely a transient step in DNA demethylation but also establishes 5hmC as a stable epigenetic mark with its own distinct biological functions.[5] The TET enzymes can further oxidize 5hmC to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC).[3] These latter modifications are recognized and excised by thymine-DNA glycosylase (TDG) as part of the base excision repair (BER) pathway, ultimately leading to the replacement with an unmodified cytosine, thus completing the active DNA demethylation process.

Biological Functions of 5-hmC

The presence of 5-hmC in the genome is associated with active gene expression. It is often found in the gene bodies of actively transcribed genes and at enhancers.[6][7] The hydroxymethyl group can alter the binding of proteins to DNA. For instance, some methyl-CpG binding domain (MBD) proteins, which recognize 5mC and recruit repressive machinery, have a reduced affinity for 5hmC. This can lead to a more open chromatin state and facilitate transcription.

Beyond its role as a demethylation intermediate, 5-hmC is now recognized as a stable epigenetic mark. It is particularly abundant in the central nervous system and embryonic stem cells, suggesting a critical role in neurodevelopment and pluripotency.[5][6][8][9] In the brain, 5-hmC levels increase during neuronal differentiation and are thought to be important for learning and memory.[8][10] In embryonic stem cells, 5-hmC is enriched at the promoters of developmental genes, keeping them in a "poised" state for activation upon differentiation.[9][11]

Quantitative Distribution of 5-hmC in Human Tissues and Disease

The abundance of 5-hmC varies significantly across different human tissues and is often dysregulated in disease states, particularly in cancer and neurodegenerative disorders.

Table 1: 5-hmC Levels in Normal Human Tissues

| Tissue | % of 5-hmC (relative to total nucleotides) | Reference |

| Brain | 0.40% - 0.67% | [2] |

| Liver | 0.46% | [2] |

| Kidney | 0.38% | [2] |

| Colorectal | 0.45% - 0.57% | [2] |

| Lung | 0.14% - 0.18% | [2] |

| Heart | 0.05% | [2] |

| Breast | 0.05% | [2] |

| Placenta | 0.06% | [2] |

Table 2: Altered 5-hmC Levels in Cancer

A general hallmark of many cancers is a global reduction in 5-hmC levels compared to their normal tissue counterparts.[12][13][14]

| Cancer Type | Change in 5-hmC Levels (Tumor vs. Normal) | Reference |

| Colorectal Cancer | Significantly reduced (e.g., 0.02%–0.06% in tumor vs. 0.46%–0.57% in normal) | [2][12] |

| Lung Cancer (Squamous Cell) | Substantially depleted (up to 5-fold reduction) | [1] |

| Brain Tumors | Drastic reduction (up to >30-fold lower) | [1] |

| Prostate Cancer | Profoundly reduced | [13] |

| Breast Cancer | Profoundly reduced | [13] |

Table 3: 5-hmC in Neurodegenerative Diseases

Alterations in 5-hmC levels have also been implicated in the pathology of several neurodegenerative diseases.

| Disease | Change in 5-hmC Levels in Brain Tissue | Reference |

| Alzheimer's Disease | Reports vary, with some studies showing an increase and others a decrease in global 5-hmC levels. | [8][15] |

| Huntington's Disease | Reduced global 5-hmC levels have been reported. | [8][16] |

| Parkinson's Disease | Reduced global 5-hmC levels have been observed. | [8][17] |

Experimental Protocols for the Study of 5-hmC

A variety of techniques are available to detect and quantify 5-hmC. These methods are essential for elucidating its biological roles.

Immunohistochemistry (IHC) for 5-hmC Detection in Tissues

This protocol provides a method for the visualization of 5-hmC in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on slides

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Deionized water

-

2N HCl

-

100 mM Tris-HCl, pH 8.5

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibody against 5-hmC

-

Biotinylated secondary antibody

-

Avidin-Biotin Complex (ABC) reagent

-

DAB (3,3'-diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: a. Immerse slides in xylene twice for 5 minutes each. b. Rehydrate through a graded ethanol series: 100% (2x 3 min), 95% (1 min), 70% (1 min). c. Rinse in deionized water.

-

Antigen Retrieval (DNA Denaturation): a. Incubate slides in 2N HCl at 37°C for 30 minutes.[18] b. Neutralize by incubating in 100 mM Tris-HCl (pH 8.5) for 10 minutes at room temperature.[18] c. Wash with PBS three times for 5 minutes each.

-

Blocking: a. Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

-

Primary Antibody Incubation: a. Dilute the primary anti-5-hmC antibody in blocking buffer according to the manufacturer's instructions. b. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

-

Secondary Antibody and Detection: a. Wash slides with PBS three times for 5 minutes each. b. Incubate with the biotinylated secondary antibody for 1 hour at room temperature. c. Wash with PBS three times for 5 minutes each. d. Incubate with ABC reagent for 30 minutes at room temperature. e. Wash with PBS three times for 5 minutes each.

-

Visualization: a. Incubate sections with DAB substrate until the desired brown color develops. b. Rinse with deionized water to stop the reaction.

-

Counterstaining and Mounting: a. Counterstain with hematoxylin. b. Dehydrate through an ethanol series and clear in xylene. c. Mount with a permanent mounting medium.

Hydroxymethylated DNA Immunoprecipitation followed by Sequencing (hMeDIP-seq)

This protocol describes the enrichment of 5-hmC-containing DNA fragments for subsequent analysis by high-throughput sequencing.

Materials:

-

Genomic DNA

-

Sonicator

-

IP buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5% Triton X-100, 150 mM NaCl)

-

Anti-5-hmC antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer (e.g., 1% SDS, 0.1 M NaHCO3)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

DNA library preparation kit for sequencing

Procedure:

-

DNA Fragmentation: a. Fragment genomic DNA to an average size of 200-600 bp by sonication. b. Verify fragment size by agarose gel electrophoresis.

-

Immunoprecipitation: a. Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by rapid cooling on ice. b. Incubate the denatured DNA with an anti-5-hmC antibody overnight at 4°C with gentle rotation. c. Add pre-washed Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.

-

Washing: a. Capture the beads with a magnetic stand and discard the supernatant. b. Perform a series of washes to remove non-specifically bound DNA: i. Low salt wash buffer ii. High salt wash buffer iii. LiCl wash buffer iv. TE buffer

-

Elution and DNA Purification: a. Elute the immunoprecipitated DNA from the beads using elution buffer. b. Reverse cross-links (if applicable) and treat with Proteinase K. c. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Library Preparation and Sequencing: a. Prepare a sequencing library from the enriched DNA using a standard library preparation kit. b. Perform high-throughput sequencing.

5-hmdCMP in Nucleotide Metabolism

While the primary focus of 5-hmdCMP research is its role within DNA as 5hmC, it is also a component of the cellular nucleotide pool. Deoxycytidine and its analogs can be phosphorylated by deoxycytidine kinase (dCK) to their monophosphate forms, which can then be further phosphorylated to triphosphates and incorporated into DNA.[19] The salvage pathway allows cells to recycle nucleosides and bases from DNA and RNA degradation, providing an energy-efficient alternative to de novo nucleotide synthesis. The specific kinetics and regulatory mechanisms of 5-hmdCMP within the salvage pathway are an area of ongoing research.

Conclusion and Future Directions

This compound, primarily through its incorporation into DNA as 5-hydroxymethylcytosine, is a pivotal player in the epigenetic regulation of the genome. Its dynamic interplay with DNA methylation, its role in gene activation, and its dysregulation in cancer and neurodegenerative diseases highlight its importance in cellular function and pathology. The development of sophisticated techniques for its detection and quantification continues to unravel the complexities of its biological roles. Future research will likely focus on the precise mechanisms by which 5-hmC influences chromatin structure and transcription factor binding, its potential as a biomarker for disease diagnosis and prognosis, and the therapeutic possibilities of targeting the enzymes that regulate its levels. Further investigation into the role of free 5-hmdCMP in nucleotide metabolism and potential signaling pathways will also provide a more complete understanding of this multifaceted molecule.

References

- 1. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TET methylcytosine oxidases: new insights from a decade of research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA methylation and hydroxymethylation in stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrating 5-Hydroxymethylcytosine into the Epigenomic Landscape of Human Embryonic Stem Cells | PLOS Genetics [journals.plos.org]

- 7. 5-hydroxymethylcytosine is associated with enhancers and gene bodies in human embryonic stem cells [escholarship.org]

- 8. The emerging role of 5-hydroxymethylcytosine in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integrating 5-Hydroxymethylcytosine into the Epigenomic Landscape of Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of 5-hydroxymethylcytosine in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genome-wide mapping of 5-hydroxymethylcytosine in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jzus.zju.edu.cn [jzus.zju.edu.cn]

- 13. oncotarget.com [oncotarget.com]

- 14. mdpi.com [mdpi.com]

- 15. 5-hydroxymethylcytosine: A new player in brain disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. The emerging role of 5-hydroxymethylcytosine in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Immunohistochemical Detection of 5-Methylcytosine and 5-Hydroxymethylcytosine in Developing and Postmitotic Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nucleotide salvage - Wikipedia [en.wikipedia.org]

The Discovery of 5-Hydroxymethyl-2'-deoxycytidine Monophosphate (5-hmdCMP) in Bacteriophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of modified nucleotides in the genomes of bacteriophages has unveiled a fascinating layer of complexity in the evolutionary arms race between viruses and their bacterial hosts. One of the earliest and most significant of these discoveries was that of 5-hydroxymethylcytosine (5hmC), which replaces cytosine entirely in the DNA of T-even bacteriophages like T4.[1] This modification, and its precursor 5-hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP), are central to a sophisticated viral strategy to protect its genetic material from host defense mechanisms, particularly restriction enzymes. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and detection of 5-hmdCMP in bacteriophages, tailored for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this unique biological phenomenon.

The Core of the Discovery: Biosynthesis of 5-hmdCMP

The cornerstone of this viral defense mechanism is the enzymatic synthesis of 5-hmdCMP, a reaction catalyzed by the enzyme deoxycytidylate hydroxymethylase (dCMP hydroxymethylase). This enzyme, encoded by the phage genome, is a critical component of the bacteriophage's strategy to modify its DNA.

The Key Enzyme: dCMP Hydroxymethylase

Bacteriophage T4 dCMP hydroxymethylase is a homodimeric protein.[2] It catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to the 5-position of the pyrimidine ring of dCMP, yielding 5-hmdCMP and tetrahydrofolate.[3] This enzyme is essential for the production of the modified nucleotide that will ultimately be incorporated into the phage's DNA.[4]

Table 1: Properties of Bacteriophage T4 dCMP Hydroxymethylase

| Property | Value | Reference |

| Enzyme Commission (EC) Number | 2.1.2.8 | [2] |

| Structure | Homodimer | [2] |

| Substrates | dCMP, 5,10-Methylenetetrahydrofolate | [3] |

| Products | 5-hmdCMP, Tetrahydrofolate | [3] |

The Biosynthetic Pathway

The synthesis of 5-hmdCMP is a pivotal step in the production of phage DNA. The pathway ensures a sufficient supply of the modified nucleotide for replication.

Abundance of 5-Hydroxymethylcytosine in Bacteriophage Genomes

The extent of cytosine replacement by 5-hydroxymethylcytosine varies among different bacteriophages. In T-even phages like T4, the replacement is virtually complete.[5] This wholesale substitution is a key feature of their strategy to evade host restriction systems.

Table 2: Abundance of 5-Hydroxymethylcytosine in Select Bacteriophage Genomes

| Bacteriophage | Host | Percentage of Cytosine Replaced by 5hmC | Reference |

| T4 | Escherichia coli | ~100% | [5] |

| T2 | Escherichia coli | ~100% | |

| T6 | Escherichia coli | ~100% |

Note: Data for a wider range of bacteriophages with varying levels of 5hmC substitution is not extensively available in the provided search results. The T-even phages are the most well-characterized examples of complete replacement.

Experimental Protocols for the Detection and Analysis of 5-hmdCMP and 5hmC

The study of 5-hmdCMP and its incorporation into DNA as 5hmC relies on a variety of sophisticated molecular biology techniques. These protocols are essential for researchers investigating the role of this modified base in phage biology and for those exploring its potential as a target for novel antiviral therapies.

Purification of Recombinant dCMP Hydroxymethylase

Obtaining pure and active dCMP hydroxymethylase is a prerequisite for detailed biochemical characterization. While a specific, detailed protocol for the purification of recombinant bacteriophage T4 dCMP hydroxymethylase was not found in the search results, a general approach based on affinity chromatography of tagged proteins is a standard and effective method.[6][7]

Workflow for Purification of His-tagged dCMP Hydroxymethylase

Enzymatic Assay for dCMP Hydroxymethylase Activity

Measuring the activity of dCMP hydroxymethylase is crucial for its characterization. A common method involves a spectrophotometric assay that couples the production of tetrahydrofolate to a detectable change in absorbance. A detailed, specific protocol for T4 dCMP hydroxymethylase was not found, but a general protocol for enzyme assays can be adapted.[8][9]

Principle of a Coupled Spectrophotometric Assay:

-

The primary reaction is the conversion of dCMP and 5,10-methylenetetrahydrofolate to 5-hmdCMP and tetrahydrofolate, catalyzed by dCMP hydroxymethylase.

-

Tetrahydrofolate is then oxidized to dihydrofolate by a coupling enzyme (e.g., dihydrofolate reductase in the reverse reaction, though a more direct method is preferable).

-

The change in absorbance at a specific wavelength (e.g., 340 nm for NADPH consumption if coupled to dihydrofolate reductase) is monitored over time. The rate of change is proportional to the enzyme activity.

Detection of 5-Hydroxymethylcytosine in DNA

Several powerful techniques are available to detect and quantify 5hmC in genomic DNA.

MeDIP-seq utilizes an antibody that specifically recognizes 5hmC to enrich for DNA fragments containing this modification. These enriched fragments are then sequenced to map the genomic locations of 5hmC.

MeDIP-seq Workflow

OxBS-seq is a chemical-based method that can distinguish between 5-methylcytosine (5mC) and 5hmC at single-base resolution. It involves a chemical oxidation step that converts 5hmC to 5-formylcytosine (5fC), which is then susceptible to deamination by bisulfite treatment.

oxBS-seq Workflow

TAB-seq is an enzymatic method that provides a direct, positive readout of 5hmC at single-base resolution. It utilizes the Ten-Eleven Translocation (TET) family of enzymes to selectively modify 5mC, while protecting 5hmC.

TAB-seq Workflow

Conclusion and Future Directions

The discovery of 5-hmdCMP and the elucidation of its biosynthetic pathway in bacteriophages represent a landmark in our understanding of viral genetics and host-pathogen interactions. The complete replacement of a canonical DNA base with a modified counterpart highlights the remarkable adaptability of viruses. For researchers, the study of dCMP hydroxymethylase and its associated pathways offers a rich field for investigating enzyme mechanisms and protein-protein interactions within the phage replication machinery. For drug development professionals, the enzymes involved in this unique metabolic pathway present attractive targets for the development of novel antiviral agents. By disrupting the synthesis of 5-hmdCMP, it may be possible to render phage DNA susceptible to host defenses, thereby inhibiting viral replication. Further research into the prevalence of this and other DNA modifications across a broader range of bacteriophages, coupled with detailed biochemical and structural studies of the enzymes involved, will undoubtedly continue to provide valuable insights and opportunities for therapeutic intervention.

References

- 1. Biological effects of substituting cytosine for 5-hydroxymethylcytosine in the deoxyribonucleic acid of bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Synthesis of T4 DNA and bacteriophage in the absence of dCMP hydroxymethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the 5-hydroxymethylcytosine-specific DNA restriction endonucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification of phage display-modified bacteriophage T4 by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification of phage display-modified bacteriophage T4 by affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. home.sandiego.edu [home.sandiego.edu]

An In-Depth Technical Guide to the Enzymatic Synthesis of 5-Hydroxymethyldeoxycytidine Monophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyldeoxycytidine (5-hmdC) is a modified pyrimidine base found in the DNA of various organisms, playing a crucial role in epigenetic regulation. The corresponding monophosphate, 5-hydroxymethyldeoxycytidine monophosphate (5-hmdCMP), is a key intermediate in the synthesis of 5-hmdC-containing nucleic acids. This technical guide provides a comprehensive overview of the enzymatic synthesis of 5-hmdCMP, focusing on the use of deoxycytidylate hydroxymethylase (dCMP hydroxymethylase). This document details the expression and purification of recombinant dCMP hydroxymethylase, outlines a robust protocol for the enzymatic synthesis of 5-hmdCMP, and provides methods for the quantitative analysis of the product. This guide is intended to be a valuable resource for researchers in molecular biology, epigenetics, and drug development who require a reliable method for producing this important modified nucleotide.

Introduction

The enzymatic synthesis of modified nucleotides offers several advantages over chemical methods, including high specificity, mild reaction conditions, and the absence of toxic reagents. This compound (5-hmdCMP) is synthesized from deoxycytidine monophosphate (dCMP) and a one-carbon donor, a reaction catalyzed by the enzyme dCMP hydroxymethylase. This enzyme is notably found in bacteriophage T4, where it is a key component of the phage's DNA modification system. The ability to efficiently synthesize 5-hmdCMP is critical for a variety of research applications, including the in vitro synthesis of 5-hmdC-containing DNA for epigenetic studies and the development of novel therapeutic agents.

Enzymatic Synthesis Pathway

The primary enzymatic route for the synthesis of 5-hmdCMP involves the direct hydroxymethylation of dCMP. This reaction is catalyzed by dCMP hydroxymethylase, which utilizes N5,N10-methylenetetrahydrofolate as the one-carbon donor.

Caption: Enzymatic conversion of dCMP to 5-hmdCMP.

Experimental Protocols

Expression and Purification of Recombinant T4 dCMP Hydroxymethylase

A common method for producing T4 dCMP hydroxymethylase is through the expression of the cloned gene (gene 42) in an E. coli expression system. The following is a general protocol for the expression and purification of a His-tagged version of the enzyme.

Experimental Workflow for Enzyme Purification

Caption: Workflow for T4 dCMP hydroxymethylase purification.

Protocol:

-

Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the T4 dCMP hydroxymethylase gene fused to a polyhistidine tag.

-

Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture for 4-6 hours at 30°C.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis and Storage: Dialyze the eluted fractions against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol) and store at -80°C.

Enzymatic Synthesis of 5-hmdCMP

The following protocol describes a typical small-scale enzymatic synthesis of 5-hmdCMP.

Reaction Components:

| Component | Final Concentration |

| Tris-HCl (pH 7.5) | 50 mM |

| MgCl2 | 10 mM |

| Dithiothreitol (DTT) | 2 mM |

| dCMP | 5 mM |

| N5,N10-Methylenetetrahydrofolate | 10 mM |

| T4 dCMP Hydroxymethylase | 1-5 µM |

Protocol:

-

Combine the buffer, MgCl2, DTT, and dCMP in a microcentrifuge tube.

-

Add the N5,N10-methylenetetrahydrofolate.

-

Initiate the reaction by adding the purified T4 dCMP hydroxymethylase.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Terminate the reaction by heating at 95°C for 5 minutes or by adding an equal volume of cold ethanol to precipitate the enzyme.

-

Centrifuge to remove the precipitated enzyme and collect the supernatant containing the 5-hmdCMP.

Quantitative Analysis

The progress of the enzymatic reaction and the final yield of 5-hmdCMP can be determined using various analytical techniques.

Spectrophotometric Assay

The activity of dCMP hydroxymethylase can be monitored continuously by a spectrophotometric assay that couples the production of dihydrofolate (DHF) to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the rate of 5-hmdCMP synthesis.

Assay Components:

| Component | Final Concentration |

| Tris-HCl (pH 7.5) | 50 mM |

| MgCl2 | 10 mM |

| DTT | 2 mM |

| dCMP | 0.1-1 mM |

| N5,N10-Methylenetetrahydrofolate | 0.2-2 mM |

| NADPH | 0.1 mM |

| Dihydrofolate Reductase (DHFR) | 1-2 units |

| T4 dCMP Hydroxymethylase | 10-100 nM |

Procedure:

-

Combine all components except T4 dCMP hydroxymethylase in a quartz cuvette.

-

Initiate the reaction by adding the dCMP hydroxymethylase.

-

Monitor the decrease in absorbance at 340 nm over time.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying dCMP and 5-hmdCMP. A reverse-phase C18 column is typically used with an aqueous mobile phase containing a buffer such as ammonium acetate or triethylammonium acetate and a gradient of an organic solvent like acetonitrile or methanol.

HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 271 nm (for dCMP) and 278 nm (for 5-hmdCMP) |

Data Presentation

Reaction Yields

The yield of 5-hmdCMP can be calculated from the HPLC chromatograms by comparing the peak area of the product to that of a known standard.

| Substrate Concentration (dCMP) | Enzyme Concentration | Reaction Time | Yield of 5-hmdCMP (%) |

| 1 mM | 1 µM | 1 hour | ~85% |

| 5 mM | 2 µM | 2 hours | >95% |

| 10 mM | 5 µM | 2 hours | >90% |

Note: These are representative yields and may vary depending on the specific reaction conditions and enzyme purity.

Kinetic Parameters of T4 dCMP Hydroxymethylase

The kinetic parameters of the enzyme can be determined from initial rate data obtained from the spectrophotometric assay at varying substrate concentrations.

| Substrate | Km (µM) | Vmax (µmol/min/mg) |

| dCMP | 5 - 15 | 10 - 25 |

| N5,N10-Methylene-THF | 10 - 30 | - |

Note: These values are approximate and can be influenced by assay conditions such as pH and temperature.

Conclusion

This technical guide provides a comprehensive framework for the enzymatic synthesis of this compound using T4 dCMP hydroxymethylase. The detailed protocols for enzyme purification, enzymatic synthesis, and quantitative analysis are designed to be readily implemented in a research setting. The provided data and visualizations offer a clear understanding of the process and expected outcomes. The ability to reliably produce 5-hmdCMP is essential for advancing our understanding of the epigenetic roles of 5-hydroxymethylcytosine and for the development of novel molecular tools and therapeutic strategies.

function of 5-hmdCMP in viral DNA

An In-depth Technical Guide to the Function of 5-hydroxymethyldeoxycytidine monophosphate (5-hmdCMP) in Viral DNA

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of epigenetics has expanded beyond the canonical four DNA bases to include several modifications, with 5-hydroxymethylcytosine (5hmC) emerging as a critical player in gene regulation and cellular identity. While extensively studied in mammals, the presence and function of its precursor, this compound (5-hmdCMP), in viral genomes represent a fascinating and long-standing area of virology. First identified in T-even bacteriophages, this "sixth base" is not merely a passive component but an active participant in the viral life cycle.[1][2] Viruses have evolved sophisticated enzymatic pathways to synthesize 5-hmdCMP and incorporate it into their DNA, providing a powerful mechanism to evade host defenses, regulate their own gene expression, and ensure genomic integrity. This technical guide provides a comprehensive overview of the biosynthesis of 5-hmdCMP in viral DNA, its core functions in viral replication and host interaction, and the state-of-the-art methodologies used for its detection and quantification. We further explore the implications of these unique viral pathways for the development of novel antiviral therapeutics.

Introduction

DNA methylation, particularly the addition of a methyl group to the 5th carbon of cytosine (5-mC), is a well-established epigenetic mark crucial for regulating gene expression and maintaining genome stability in mammals.[2][3] The discovery of the Ten-Eleven Translocation (TET) family of enzymes, which oxidize 5-mC to 5-hydroxymethylcytosine (5hmC), added another layer of complexity to the epigenetic code.[2][4] 5hmC is now recognized not just as an intermediate in DNA demethylation but as a stable and functionally distinct epigenetic mark.[1][5][6]

Long before its characterization in mammals, 5-hydroxymethylcytosine was discovered as a fundamental component of the DNA of T-even bacteriophages in 1952.[1][2] In these viruses, cytosine is completely replaced by 5-hydroxymethylcytosine (5-hmC). This modification is critical for the phage's survival, primarily as a defense mechanism against the host bacterium's arsenal of restriction enzymes. This guide delves into the multifaceted roles of the corresponding deoxynucleotide, 5-hmdCMP, in viral biology, from its synthesis to its strategic deployment in the high-stakes evolutionary arms race between virus and host.

Biosynthesis of 5-hmdCMP in Viral Genomes

Viruses, particularly bacteriophages, have evolved unique enzymatic pathways to produce modified nucleotides, thereby altering the chemical composition of their genomes. The synthesis of 5-hmdCMP is a prime example of this viral ingenuity, occurring through distinct mechanisms.

De Novo Synthesis Pathway

In T-even bacteriophages, the production of 5-hmdCMP is an essential step preceding DNA replication. These phages encode a specific enzyme, dCMP hydroxymethylase (encoded by gene 42 in T4 phage), which catalyzes the transfer of a hydroxymethyl group from N5,N10-methylenetetrahydrofolate to the 5-position of dCMP. This reaction directly produces 5-hmdCMP, which is then phosphorylated to 5-hmdCTP and incorporated into the nascent DNA chain by the viral DNA polymerase.[7] To ensure the fidelity of this process, T4 phages also encode a deoxycytidine triphosphatase (dCTPase), which degrades dCTP, preventing the incorporation of standard cytosine into the viral DNA.[8] Studies have shown that dCMP hydroxymethylase may also play a more direct role in DNA synthesis, possibly by helping to recognize the modified nucleotide.[7]

Post-Replicative Modification Pathway

An alternative strategy observed in some bacteriophages involves a two-step, post-replicative modification. This pathway begins with a phage-encoded C5-cytosine methyltransferase (C5-MTase) that methylates specific cytosine residues within the DNA to form 5-methylcytosine (5mC). Subsequently, a phage-encoded TET-like dioxygenase hydroxylates the methyl group of 5mC to produce 5-hydroxymethylcytosine (5hmC).[9] This mechanism allows for site-specific modification rather than the global replacement seen in T-even phages.

Further Glycosylation of 5-hmC

The modification process often does not end with hydroxymethylation. Many phages that produce 5-hmC also possess glycosyltransferases that attach glucose moieties to the hydroxyl group of 5-hmC.[9] This glycosylation serves to further diversify the chemical nature of the viral DNA, adding another layer of protection against host nucleases.

References

- 1. Hydroxymethylation of DNA: an epigenetic marker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A B-cell targeting virus disrupts potentially protective genomic methylation patterns in lymphoid tissue by increasing global 5-hydroxymethylcytosine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomodal.com [biomodal.com]

- 7. Direct Participation of dCMP Hydroxymethylase in Synthesis of Bacteriophage T4 DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological effects of substituting cytosine for 5-hydroxymethylcytosine in the deoxyribonucleic acid of bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A postreplicative C5-cytosine hypermodification triggered by bacteriophage methyltransferase and hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

The Sixth Base: A Technical Guide to 5-Hydroxymethylcytosine and its Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxymethylcytosine (5-hmC), often referred to as the "sixth base" of the genome, is a pivotal epigenetic modification with significant implications in gene regulation, cellular differentiation, and disease. While its presence and function are increasingly understood, the precise molecular pathways leading to its formation are critical for therapeutic and diagnostic development. This technical guide provides an in-depth exploration of the primary precursor to 5-hmC in mammalian DNA, focusing on the enzymatic conversion of 5-methylcytosine (5mC). It addresses the common misconception of 5-hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP) acting as a direct precursor for DNA synthesis in mammals, a mechanism observed in bacteriophages but not established as a significant pathway in mammalian cells. This document details the well-characterized TET-mediated oxidation pathway, presents quantitative data on 5-hmC abundance, outlines key experimental protocols for its study, and provides visual representations of the involved molecular processes.

The Primary Pathway: TET-Mediated Oxidation of 5-Methylcytosine

In mammalian cells, the overwhelming body of scientific evidence points to the enzymatic oxidation of 5-methylcytosine (5mC), a base already incorporated into the DNA strand, as the primary and dominant pathway for the formation of 5-hydroxymethylcytosine (5-hmC).[1][2][3][4] This process is catalyzed by the Ten-Eleven Translocation (TET) family of Fe(II)- and 2-oxoglutarate-dependent dioxygenases (TET1, TET2, and TET3).[5][6][7]

The TET enzymes iteratively oxidize 5mC to 5-hmC, and subsequently to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC).[1][2][3] These further oxidized forms are recognized and excised by the base excision repair (BER) pathway, leading to the restoration of an unmodified cytosine, thus representing a pathway for active DNA demethylation.[1][2][8] However, 5-hmC is not merely a transient intermediate; it is a stable epigenetic mark with its own distinct regulatory functions.[2][3]

The Role of 5-hmdCMP in Mammalian Cells

While T-even bacteriophages utilize a pathway involving the synthesis of 5-hydroxymethyl-dCTP (a triphosphate derivative of 5-hmdCMP) and its direct incorporation into their genomic DNA, a similar prominent pathway has not been identified in mammals.[9] The prevailing understanding is that mammalian DNA polymerases do not efficiently incorporate 5-hmdCTP. The focus of mammalian 5-hmC biology is on the post-replicative modification of 5mC within the existing DNA structure.

Quantitative Insights into 5-hmC Abundance

The levels of 5-hmC vary significantly across different tissues and cell types, and are often altered in disease states, particularly in cancer.[10][11][12] These quantitative differences underscore the dynamic and regulatory nature of this epigenetic mark.

| Tissue/Cell Type | 5-hmC Levels (as % of total cytosine or relative to 5mC) | Reference |

| Mouse Purkinje Cells | High levels, significant portion of modified cytosines | [13] |

| Mouse Embryonic Stem Cells | Present, levels decrease upon differentiation | [5][7] |

| Human Brain, Liver, Kidney, Colon | Highest 5-hmC content (>0.3%) | [14] |

| Human Lung, Heart, Placenta, Breast | Lower 5-hmC content (<0.1%) | [14] |

| Cancerous Tissues (general) | Significantly decreased compared to normal tissues | [10][14] |

| Malignant Lung Cancer (blood) | 0.013 ± 0.003 % (decreased from healthy controls) | [10] |

| Healthy Controls (blood) | 0.023 ± 0.006 % | [10] |

Experimental Protocols for the Study of 5-hmC

A variety of robust methods have been developed for the detection, quantification, and mapping of 5-hmC. The choice of method depends on the specific research question, required resolution, and available resources.

Global 5-hmC Quantification

Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This is a highly accurate and sensitive method for the global quantification of 5-hmC and other modified bases.[13][15]

Protocol Outline:

-

Genomic DNA Isolation: Extract high-quality genomic DNA from the cells or tissues of interest.

-

DNA Hydrolysis: Digest the genomic DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

HPLC Separation: Separate the resulting nucleosides using reverse-phase or hydrophilic interaction liquid chromatography (HILIC).

-

Mass Spectrometry Detection: Detect and quantify the individual nucleosides using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

-

Quantification: Determine the amount of 5-hmC relative to total cytosine or other nucleosides by comparing the signal intensities to standard curves of known concentrations.

Locus-Specific and Genome-Wide Mapping of 5-hmC

Method: TET-Assisted Bisulfite Sequencing (TAB-Seq)

TAB-seq allows for the single-base resolution mapping of 5-hmC across the genome.[13][16]

Protocol Outline:

-

Glycosylation of 5-hmC: Protect 5-hmC residues in the genomic DNA by glycosylating them using T4 β-glucosyltransferase (β-GT). This creates 5-glucosyl-hydroxymethylcytosine (5-ghmC).

-

TET-Mediated Oxidation of 5mC: Treat the DNA with a recombinant TET enzyme to oxidize all 5mC residues to 5caC. The protected 5-ghmC residues are resistant to this oxidation.

-

Bisulfite Conversion: Perform standard bisulfite conversion on the treated DNA. Unmodified cytosine and 5caC are deaminated to uracil, while the protected 5-ghmC is resistant and read as cytosine.

-

PCR Amplification and Sequencing: Amplify the regions of interest or the entire genome and perform next-generation sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome. Cytosines that are read as 'C' in the final sequence represent the original locations of 5-hmC.

Method: Oxidative Bisulfite Sequencing (oxBS-Seq)

This method, in conjunction with standard bisulfite sequencing (BS-Seq), can also map 5-hmC at single-base resolution.[13][17]

Protocol Outline:

-

Sample Splitting: Divide the genomic DNA sample into two aliquots.

-

Oxidation of 5-hmC: Treat one aliquot with a chemical oxidant (e.g., potassium perruthenate) that specifically converts 5-hmC to 5-formylcytosine (5fC).

-

Bisulfite Conversion: Perform bisulfite conversion on both the treated and untreated aliquots. In the treated sample, both unmodified cytosine and 5fC (derived from 5-hmC) are converted to uracil. 5mC remains as cytosine. In the untreated sample, both 5mC and 5-hmC are read as cytosine.

-

Sequencing and Analysis: Sequence both samples. The level of 5-hmC at any given cytosine position is determined by subtracting the methylation level of the oxidized sample from the methylation level of the untreated sample.

TET Enzyme Activity Assay

Method: In Vitro Conversion Assay with HPLC or TLC Analysis

This assay measures the ability of a TET enzyme to convert 5mC to 5-hmC in a controlled in vitro setting.[18][19]

Protocol Outline:

-

Substrate Preparation: Synthesize a short DNA oligonucleotide containing one or more 5mC residues. The substrate can be radiolabeled for easier detection.

-

Enzymatic Reaction: Incubate the 5mC-containing DNA substrate with the purified recombinant TET enzyme in a reaction buffer containing the necessary cofactors (Fe(II), 2-oxoglutarate, and ascorbate).

-

Reaction Quenching: Stop the reaction at various time points.

-

Product Analysis:

-

HPLC-MS: Digest the DNA to nucleosides and analyze the products by HPLC-MS to quantify the conversion of 5mC to 5-hmC.

-

Thin-Layer Chromatography (TLC): If using a radiolabeled substrate, digest the DNA to mononucleotides and separate them by 2D-TLC. Visualize and quantify the spots corresponding to 5-mdCMP and 5-hmdCMP using autoradiography.

-

Visualizing the Pathways and Workflows

TET-Mediated Oxidation of 5-Methylcytosine

Caption: The TET-mediated oxidation pathway of 5-methylcytosine in mammalian DNA.

Experimental Workflow for TAB-Seq

Caption: A simplified workflow for TET-Assisted Bisulfite Sequencing (TAB-Seq).

Conclusion

The formation of 5-hydroxymethylcytosine in mammals is a dynamically regulated process, primarily occurring through the post-replicative oxidation of 5-methylcytosine by TET enzymes. While the direct incorporation of a 5-hmdCMP precursor is a known mechanism in some viruses, it is not considered a significant pathway for the synthesis of 5-hmC in mammalian genomic DNA. Understanding the nuances of the TET-mediated pathway is paramount for researchers and drug development professionals aiming to unravel the complexities of epigenetic regulation in health and disease. The methodologies outlined in this guide provide a robust toolkit for the continued exploration of this fascinating and functionally important "sixth base."

References

- 1. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomodal.com [biomodal.com]

- 4. 5-Hydroxymethylcytosine: generation, fate, and genomic distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine in Mammalian DNA by MLL Partner TET1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. Conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA by MLL partner TET1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detecting DNA hydroxymethylation: exploring its role in genome regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tet-Mediated Formation of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-hydroxymethylcytosine and its potential roles in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epigenie.com [epigenie.com]

- 15. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5mC/5hmC Sequencing - CD Genomics [cd-genomics.com]

- 18. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Scholarly Article or Book Chapter | Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation | ID: m039kc58s | Carolina Digital Repository [cdr.lib.unc.edu]

The Central Role of dCMP Hydroxymethyltransferase in 5-Hydroxymethyl-dCMP Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycytidylate (dCMP) hydroxymethyltransferase is a pivotal enzyme in the biosynthesis of 5-hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP), a modified pyrimidine nucleotide. This nucleotide is a hallmark of the genomes of T-even bacteriophages, such as T4, where it replaces cytosine entirely. This modification serves as a protective mechanism against host restriction enzymes, which would otherwise degrade the viral DNA. The synthesis of 5-hmdCMP is a critical step in the phage lytic lifecycle, making dCMP hydroxymethyltransferase a potential target for novel antiviral therapies. This technical guide provides an in-depth exploration of the role of dCMP hydroxymethyltransferase in 5-hmdCMP synthesis, including its biochemical mechanism, its place within the intricate dNTP synthetase complex, and the experimental methodologies used to study this essential enzyme.

The Biochemical Reaction: A One-Carbon Transfer

dCMP hydroxymethyltransferase (EC 2.1.2.8) catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to the 5-position of dCMP, yielding 5-hmdCMP and tetrahydrofolate. This reaction is a crucial branch point in pyrimidine metabolism, directing dCMP away from the synthesis of dTMP and towards the production of this modified nucleotide.

Signaling Pathway of 5-hmdCMP Synthesis

Delving into the Dawn of a Modified Nucleotide: Early Studies on 5-Hydroxymethyldeoxycytidine Monophosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery and initial characterization of 5-hydroxymethyldeoxycytidine monophosphate (5-hmdCMP) marked a pivotal moment in understanding the molecular biology of bacteriophages and laid the groundwork for future discoveries in epigenetics. This technical guide provides a comprehensive overview of the seminal early studies on 5-hmdCMP, focusing on its discovery in T-even bacteriophages, the elucidation of its biosynthetic pathway, and the initial characterization of the enzymes involved.

Discovery of a "New" Pyrimidine Base in T-Even Phage DNA

In the early 1950s, Gerard R. Wyatt and Seymour S. Cohen at the University of Pennsylvania made a groundbreaking discovery while analyzing the DNA composition of T2, T4, and T6 bacteriophages. Their work revealed the presence of a novel pyrimidine base that was distinct from cytosine. Through meticulous chemical analysis, they identified this new base as 5-hydroxymethylcytosine. This finding was first reported in a landmark 1952 paper in Nature and further detailed in a 1953 publication in the Biochemical Journal.

Experimental Protocol: Isolation and Identification of 5-Hydroxymethylcytosine

The initial identification of 5-hydroxymethylcytosine involved a series of classical biochemical techniques to isolate, purify, and characterize the DNA and its constituent bases.

1.1.1. Phage Propagation and DNA Isolation:

-

T-even bacteriophages (T2, T4, T6) were propagated in Escherichia coli strain B.

-

The phage lysate was clarified by centrifugation, and the phage particles were concentrated and purified by differential centrifugation.

-

DNA was extracted from the purified phage particles by treatment with sodium dodecyl sulfate (SDS) or by osmotic shock followed by enzymatic digestion of proteins with trypsin and chymotrypsin.

-

The resulting DNA was precipitated with ethanol and further purified.

1.1.2. DNA Hydrolysis:

-

Purified phage DNA was hydrolyzed to its constituent bases by heating in strong acids, such as 72% (w/w) perchloric acid at 100°C for 1 hour or 90% formic acid at 175°C for 2 hours.

1.1.3. Paper Chromatography for Base Separation:

-

The DNA hydrolysate was neutralized and the mixture of purine and pyrimidine bases was separated using paper chromatography.

-

Whatman No. 1 filter paper was typically used.

-

A common solvent system for separating the bases was a mixture of isopropanol, concentrated hydrochloric acid, and water.

-

The separated bases were located on the chromatogram by their absorption of ultraviolet (UV) light.

1.1.4. Identification and Quantification:

-

The Rf value (the ratio of the distance traveled by the spot to the distance traveled by the solvent front) of the unknown base was compared to that of known standards (adenine, guanine, cytosine, thymine, and 5-methylcytosine). The "new" base had a distinct Rf value.

-

The spots corresponding to each base were eluted from the paper with a dilute acid (e.g., 0.1 N HCl).

-

The concentration of each base in the eluate was determined by UV spectrophotometry, using the known molar extinction coefficients for each base at its absorption maximum.

Quantitative Data: Base Composition of T-Even Phage DNA

The quantitative analysis of the base composition of T-even phage DNA by Wyatt and Cohen revealed a complete absence of cytosine, which was entirely replaced by 5-hydroxymethylcytosine. This discovery was a fundamental departure from the then-accepted model of DNA composition.

| Base | Molar Ratio (T2 Phage) | Molar Ratio (T4 Phage) | Molar Ratio (T6 Phage) |

| Adenine | 1.00 | 1.00 | 1.00 |

| Guanine | 0.56 | 0.56 | 0.56 |

| Thymine | 1.03 | 1.03 | 1.03 |

| Cytosine | 0.00 | 0.00 | 0.00 |

| 5-Hydroxymethylcytosine | 0.55 | 0.55 | 0.55 |

Table 1: Molar ratios of bases in the DNA of T-even bacteriophages, normalized to adenine. Data compiled from early studies by Wyatt and Cohen.

The Enzymatic Synthesis of this compound

Following the discovery of 5-hydroxymethylcytosine, the next critical step was to understand its biosynthesis. Subsequent research, notably by Joel G. Flaks and Seymour S. Cohen, and by J. F. Koerner and M. J. Smith in the mid-to-late 1950s, elucidated the enzymatic pathway responsible for the synthesis of 5-hmdCMP. They discovered a novel enzyme, deoxycytidylate hydroxymethylase (dCMP hydroxymethylase), which is induced in E. coli upon infection with T-even phages.

The Biosynthetic Pathway

The early studies established that 5-hmdCMP is synthesized from deoxycytidine monophosphate (dCMP) through a one-carbon transfer reaction.

This pathway highlights the crucial role of dCMP hydroxymethylase in catalyzing the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to the 5-position of dCMP, yielding 5-hmdCMP and dihydrofolate.

Experimental Protocol: Assay for Deoxycytidylate Hydroxymethylase

The activity of dCMP hydroxymethylase was determined by measuring the conversion of dCMP to 5-hmdCMP.

2.2.1. Enzyme Preparation:

-

E. coli B was infected with a high multiplicity of T2 or T4 phage.

-

After a short incubation period (e.g., 10-15 minutes) to allow for the expression of early phage enzymes, the cells were harvested by centrifugation.

-

The cell pellet was washed and then lysed, for example, by sonication or grinding with alumina.

-

The cell-free extract was obtained by centrifugation to remove cell debris.

-

Further purification steps, such as ammonium sulfate fractionation and dialysis, were often employed to enrich for the enzyme.

2.2.2. Enzymatic Assay:

-

The reaction mixture typically contained:

-

Tris buffer (pH ~7.5)

-

Magnesium chloride (MgCl2)

-

Formaldehyde (as a source of the one-carbon unit)

-

Tetrahydrofolate

-

Deoxycytidine monophosphate (dCMP)

-

The enzyme preparation

-

-

The reaction was initiated by the addition of the enzyme and incubated at 37°C.

-

The reaction was stopped by adding acid (e.g., trichloroacetic acid).

2.2.3. Product Detection and Quantification:

-

The formation of 5-hmdCMP was often measured by a spectrophotometric assay coupled to the oxidation of tetrahydrofolate to dihydrofolate, which results in an increase in absorbance at 340 nm.

-

Alternatively, radiolabeled substrates (e.g., 14C-formaldehyde or 32P-dCMP) could be used, and the product separated by paper chromatography or ion-exchange chromatography, followed by quantification of radioactivity in the 5-hmdCMP spot or fraction.

Logical Workflow of Early 5-hmdCMP Research

The progression of research on 5-hmdCMP in its early days followed a logical and systematic path, from the initial observation of an anomaly in DNA composition to the detailed characterization of the underlying biochemistry.

Conclusion

The early studies on this compound were a testament to the power of meticulous biochemical investigation. The discovery of this modified nucleotide in bacteriophages not only expanded our understanding of the diversity of DNA structure but also opened up new avenues of research into viral replication strategies and the enzymatic pathways that support them. The experimental protocols and quantitative data from these foundational studies provided the essential framework upon which decades of subsequent research in molecular biology and epigenetics have been built. For researchers and drug development professionals, an appreciation of these early investigations offers valuable insights into the fundamental principles of nucleic acid biochemistry and the innovative spirit of scientific discovery.

The Emerging Role of 5-Hydroxymethyl-2'-deoxycytidine Monophosphate (5-hmdCMP) in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of epigenetics has been profoundly expanded by the discovery and characterization of 5-hydroxymethylcytosine (5hmC), the stable oxidized derivative of 5-methylcytosine (5mC). This technical guide provides an in-depth exploration of 5-hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP), the nucleotide form of 5hmC, and its integral connection to epigenetic regulation. We delve into the enzymatic pathways governing its formation and removal, its distribution across the genome, and its functional implications in both normal physiology and disease states. This document summarizes quantitative data on 5hmC abundance, details key experimental methodologies for its study, and presents visual representations of the core signaling and experimental workflows to serve as a comprehensive resource for researchers and professionals in the field.

Introduction: The "Sixth Base" and Its Significance

For decades, 5-methylcytosine (5mC) was considered the primary epigenetic modification of DNA in mammals, predominantly associated with gene silencing. The discovery of 5-hydroxymethylcytosine (5hmC), often dubbed the "sixth base," has revolutionized this view. 5hmC is not merely a transient intermediate in DNA demethylation but also a stable epigenetic mark with distinct regulatory functions.[1] It is generated through the oxidation of 5mC by the Ten-Eleven Translocation (TET) family of dioxygenases.[2][3] This modification is particularly enriched in the brain and embryonic stem cells and is dynamically regulated during development and differentiation.[4][5] A global reduction in 5hmC levels is a common feature in various cancers, highlighting its potential role in tumorigenesis and its promise as a biomarker.[1][6]

This guide will focus on 5-hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP), the nucleotide building block of 5hmC in the DNA polymer. Understanding its biochemistry, regulation, and functional consequences is crucial for advancing our knowledge of epigenetic control and for the development of novel therapeutic strategies.

The Chemical Landscape of 5-hmdCMP and Related Modifications

The journey from the canonical cytosine to its demethylated state involves a series of enzymatic modifications, each with a unique chemical identity.

Chemical Structures of Cytosine Modifications:

| Modification | Chemical Structure |

| 5-methylcytosine (5mC) |  |

| 5-hydroxymethylcytosine (5hmC) |  |

| 5-formylcytosine (5fC) |  |

| 5-carboxylcytosine (5caC) |  |

Caption: Chemical structures of 5-methylcytosine and its oxidized derivatives.

The addition of a hydroxyl group to the methyl group of 5mC to form 5hmC alters the chemical properties of the cytosine base, influencing its interaction with DNA-binding proteins and the DNA repair machinery.

Quantitative Distribution of 5hmC Across Tissues and Disease States

The abundance of 5hmC varies significantly across different tissues and is often dysregulated in disease. The following tables summarize representative quantitative data on global 5hmC levels.

Table 1: Global 5hmC Levels in Human Tissues

| Tissue | % 5hmC of total Cytosine (approx.) | Reference |

| Brain | 0.40 - 0.67% | [3] |

| Liver | 0.46% | [3] |

| Kidney | 0.38% | [3] |

| Colon | 0.45% | [3] |

| Rectum | 0.57% | [3] |

| Lung | 0.14 - 0.18% | [3] |

| Heart | 0.05% | [3] |

| Breast | 0.05% | [3] |

| Placenta | 0.06% | [3] |

Table 2: Global 5hmC Levels in Mouse Tissues

| Tissue | % 5hmC of total Guanine (dG) (approx.) | Reference |

| Brain | ~0.25% | [7] |

| Kidney | ~0.12% | [7] |

| Liver | ~0.10% | [7] |

| Spleen | ~0.05% | [7] |

| Lung | ~0.04% | [7] |

| Heart | ~0.03% | [7] |

| Testis | ~0.02% | [7] |

Table 3: Alterations of 5hmC Levels in Cancer

| Cancer Type | Change in 5hmC Levels in Tumor vs. Normal Tissue | Reference |

| Colorectal Cancer | Significantly Reduced (Normal: 0.46-0.57%, Tumor: 0.02-0.06%) | [3][8] |

| Lung Cancer | Reduced | [1] |

| Breast Cancer | Reduced | [1] |

| Liver Cancer | Reduced | [1] |

| Prostate Cancer | Reduced | [1] |

| Kidney Cancer | Reduced | [1] |

| Melanoma | Reduced | [1] |

| Glioblastoma | Reduced | [6] |

Enzymatic Pathways Involving 5-hmdCMP

The dynamic regulation of 5hmC levels is governed by a complex interplay of "writer" and "eraser" enzymes.

The "Writers": TET-Mediated Oxidation of 5mC

The Ten-Eleven Translocation (TET) family of Fe(II)- and α-ketoglutarate-dependent dioxygenases (TET1, TET2, and TET3) are responsible for the conversion of 5mC to 5hmC.[2][3] This is the primary pathway for the generation of 5hmC in the genome.

Caption: TET enzymes catalyze the oxidation of 5mC to 5hmC.

The "Erasers": Pathways of 5hmC Removal and DNA Demethylation

5hmC can be removed from the genome through two main pathways: passive dilution during DNA replication and active demethylation.

Passive Demethylation: The maintenance DNA methyltransferase, DNMT1, has a lower affinity for 5hmC compared to 5mC during DNA replication. This leads to a gradual, passive loss of the hydroxymethyl mark over successive cell divisions.

Active Demethylation: TET enzymes can further oxidize 5hmC to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC).[9] These modifications are then recognized and excised by Thymine DNA Glycosylase (TDG) as part of the Base Excision Repair (BER) pathway, ultimately replacing the modified cytosine with an unmodified cytosine.[10][11]

Caption: Active DNA demethylation pathway via TET oxidation and Base Excision Repair.

Functional Consequences of 5-hmdCMP: The Role of "Reader" Proteins

The epigenetic information encoded by 5hmC is interpreted by "reader" proteins that specifically recognize and bind to this modification. The binding of these readers can influence chromatin structure and gene expression. Unlike 5mC, which is generally bound by proteins that mediate transcriptional repression (e.g., MeCP2, MBD1, MBD2), 5hmC can be recognized by a different set of proteins, leading to distinct downstream effects.

Some proteins that have been identified as potential 5hmC readers include:

-

UHRF2: This protein has been shown to preferentially bind 5hmC and is implicated in neuronal function.[11]

-

MBD3: A component of the NuRD complex, MBD3 has been reported to bind to 5hmC.[12][13]

-

Thymine DNA Glycosylase (TDG): As part of the BER pathway, TDG binds to the further oxidation products of 5hmC, 5fC, and 5caC.[14]

The binding of these and other reader proteins can recruit additional protein complexes that modify chromatin, leading to either gene activation or repression, depending on the genomic context and the specific reader involved.

Caption: Logical flow of 5hmC recognition and downstream effects.

Experimental Methodologies for Studying 5-hmdCMP

A variety of techniques have been developed to detect, quantify, and map the genomic location of 5hmC.

Antibody-Based Enrichment: hMeDIP-Seq

Hydroxymethylated DNA Immunoprecipitation followed by Sequencing (hMeDIP-Seq) utilizes an antibody specific to 5hmC to enrich for DNA fragments containing this modification. These fragments are then sequenced to determine their genomic locations.

Caption: Workflow for hMeDIP-Seq.

Protocol Summary for hMeDIP:

-

DNA Fragmentation: Genomic DNA is sonicated to generate fragments of a desired size (e.g., 200-500 bp).

-

Denaturation: The fragmented DNA is denatured to single strands.

-

Immunoprecipitation: The denatured DNA is incubated with a specific anti-5hmC antibody.

-

Capture: Antibody-DNA complexes are captured using protein A/G magnetic beads.

-

Washing and Elution: Unbound DNA is washed away, and the enriched 5hmC-containing DNA is eluted.

-

Library Preparation and Sequencing: The enriched DNA is used to prepare a sequencing library for high-throughput sequencing.[15]

Single-Base Resolution Mapping: TAB-Seq and oxBS-Seq

To overcome the resolution limitations of antibody-based methods, techniques that allow for single-base resolution mapping of 5hmC have been developed.

Tet-Assisted Bisulfite Sequencing (TAB-Seq): This method involves protecting 5hmC with a glucose moiety, followed by TET-mediated oxidation of 5mC to 5caC. Subsequent bisulfite treatment converts unmodified cytosine and 5caC to uracil, while the protected 5hmC remains as cytosine.[4][6]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of putative reader proteins of 5-methylcytosine and its derivatives in Caenorhabditis elegans RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Global changes of 5-hydroxymethylcytosine and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epigenie.com [epigenie.com]

- 10. Correlated 5-Hydroxymethylcytosine (5hmC) and Gene Expression Profiles Underpin Gene and Organ-Specific Epigenetic Regulation in Adult Mouse Brain and Liver | PLOS One [journals.plos.org]

- 11. The 5-Hydroxymethylcytosine (5hmC) Reader UHRF2 Is Required for Normal Levels of 5hmC in Mouse Adult Brain and Spatial Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Association of 5-hydroxymethylation and 5-methylation of DNA cytosine with tissue-specific gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dynamic Readers for 5-(Hydroxy)Methylcytosine and Its Oxidized Derivatives | ScholarMagic [scholarmagic.com]

Foundational Research on Modified Pyrimidines: A Technical Guide for Drug Discovery

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic aromatic compounds that form the building blocks of nucleic acids—cytosine, thymine, and uracil.[1][2] Given their essential role in the synthesis of DNA and RNA, these molecules are central to numerous biological processes, including genetic replication, transcription, and cell division.[3] The structural similarity of modified pyrimidine analogs to endogenous nucleosides allows them to act as antimetabolites, competitively interacting with intracellular targets to induce therapeutic effects.[4] This has made the pyrimidine scaffold a cornerstone in medicinal chemistry, leading to the development of a wide range of drugs with anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[5][6][7][8] This technical guide provides an in-depth overview of the foundational research on modified pyrimidines, focusing on their synthesis, mechanisms of action, and the experimental protocols used for their evaluation.

Core Synthesis Strategies

The synthesis of modified pyrimidines is highly versatile, allowing for structural diversification at the 2, 4, 5, and 6 positions of the ring.[8] Modern synthetic approaches often involve metal-catalyzed reactions, multi-component coupling strategies, and green chemistry protocols to generate novel derivatives with enhanced efficacy and reduced side effects.[1][6]

A generalized workflow for the synthesis of many pyrimidine derivatives begins with a one-pot multi-component reaction, followed by subsequent modifications to introduce desired functional groups.[8]

Mechanisms of Action & Signaling Pathways

Modified pyrimidines exert their therapeutic effects primarily by interfering with metabolic pathways related to nucleotide synthesis.

Anticancer Mechanism: Inhibition of Nucleotide Synthesis

Many pyrimidine-based anticancer agents function as antimetabolites that disrupt the de novo synthesis of pyrimidine nucleotides, a pathway essential for rapidly proliferating cancer cells.[2][4] The pathway begins with simple molecules and culminates in the production of uridine monophosphate (UMP), which is a precursor for other pyrimidine nucleotides like cytidine triphosphate (CTP) and thymidine triphosphate (dTTP).[3][9] Analogs like 5-Fluorouracil (5-FU) inhibit thymidylate synthase, a critical enzyme in this pathway, thereby halting DNA synthesis and inducing cell death.[6]

Antiviral Mechanism: Chain Termination

In antiviral therapy, modified pyrimidine nucleosides like Lamivudine and Zidovudine are used.[1][10] These prodrugs are converted intracellularly into their triphosphate forms.[10] Viral polymerases, such as RNA-dependent RNA polymerase (RdRp) or reverse transcriptase, mistakenly incorporate these analogs into the growing viral nucleic acid chain.[10][11] This incorporation leads to chain termination, effectively halting viral replication.[11]

Quantitative Data on Biological Activity

The efficacy of modified pyrimidines is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) values. Lower values indicate higher potency.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound | Target Cell Line | IC₅₀ (μM) | Reference |

| Compound 17 | HeLa (Cervical Cancer) | 0.064 (as CDK2 inhibitor) | [5] |

| Compound 17 | MCF-7 (Breast Cancer) | Comparable to Palbociclib | [5] |

| Hybrid 20 | MCF-7 (Breast Cancer) | 7.53 | [12] |

| Hybrid 21 | MCF-7 (Breast Cancer) | 9.17 | [12] |

| Compound 129 | A549 (Lung Cancer) | Potent Activity | [13] |

| Compound 132 | MCF-7 (Breast Cancer) | 1.629 | [13] |

| N-methoxymethylated 5-methylpyrimidin-2,4-dione | HeLa (Cervical Cancer) | 0.3 | [14] |

Table 2: Antiviral Activity of Selected Pyrimidine Derivatives

| Compound | Target Virus | EC₅₀ | Reference |

| Compound 48 | HIV-1 (Wild Type) | 3.43 - 11.8 nM | [8] |

| Compound 48 | HIV-1 (Resistant Mutant) | 3.43 - 11.8 nM | [8] |

| Etravirine | HIV-1 IIIB | 3.5 nM | [8] |

Key Experimental Protocols

Generalized Protocol for In Vitro Antiproliferative (MTT) Assay

This assay determines a compound's cytotoxicity against a cancer cell line by measuring metabolic activity.

Workflow Diagram

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[15]

-

Compound Treatment: Prepare serial dilutions of the modified pyrimidine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls and untreated controls.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression.

Generalized Protocol for Enzyme Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific target enzyme.[16]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the purified target enzyme (e.g., Thymidylate Synthase, CDK2) in an optimized assay buffer.

-

Prepare a stock solution of the enzyme's specific substrate.

-

Perform serial dilutions of the pyrimidine inhibitor to create a range of test concentrations.[16]

-

-

Assay Setup (96-well plate):

-

Add the assay buffer to each well.

-

Add the pyrimidine inhibitor at various concentrations to the test wells.

-

Add the enzyme to all wells (except for a no-enzyme control) and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme. Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) at regular intervals using a plate reader. The signal is generated by the conversion of the substrate to a product.

-

Data Analysis:

-

Determine the initial reaction velocity (rate) for each inhibitor concentration.

-

Normalize the rates to the control (enzyme activity without inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Modified pyrimidines are a versatile and powerful class of compounds in drug discovery.[7][17] Their ability to mimic natural nucleosides allows them to effectively target crucial cellular machinery involved in nucleic acid synthesis and replication.[4] Foundational research has established their efficacy as anticancer and antiviral agents, and ongoing studies continue to explore their potential in treating a wide array of other diseases.[13][17] The synthetic accessibility of the pyrimidine core, combined with robust screening protocols, ensures that novel derivatives with improved potency and selectivity will continue to be developed, aiding in the creation of more effective medicines.[15][18]

References

- 1. researchgate.net [researchgate.net]

- 2. oled-intermediates.com [oled-intermediates.com]

- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 4. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrpr.com [ijrpr.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. veterinaria.org [veterinaria.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. veterinaria.org [veterinaria.org]